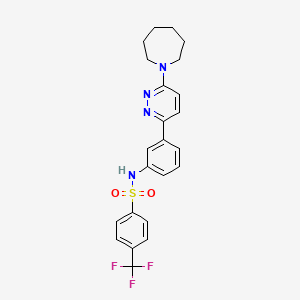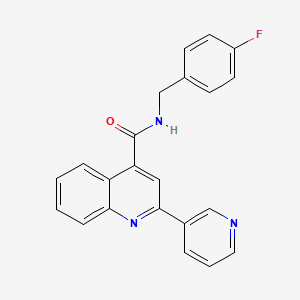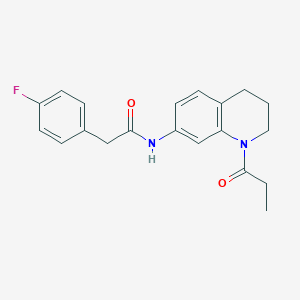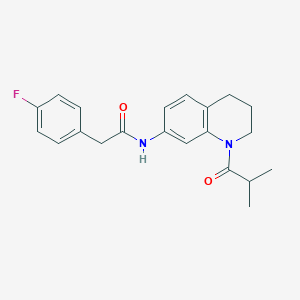![molecular formula C20H16ClFN2O3S2 B11261127 2-chloro-6-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B11261127.png)
2-chloro-6-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-chloro-6-fluoro-N-[1-(thiophène-2-sulfonyl)-1,2,3,4-tétrahydroquinoléin-6-yl]benzamide est un composé organique complexe qui présente une combinaison unique de groupes fonctionnels. Ce composé est intéressant en raison de ses applications potentielles en chimie médicinale et en science des matériaux. La présence des fragments thiophène et quinoléine, ainsi que des groupes sulfonyle et benzamide, en fait une molécule polyvalente pour diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-chloro-6-fluoro-N-[1-(thiophène-2-sulfonyl)-1,2,3,4-tétrahydroquinoléin-6-yl]benzamide implique généralement plusieurs étapes :
Formation du noyau quinoléine : Le noyau quinoléine peut être synthétisé par une réaction de Povarov, qui implique la cycloaddition d’un dérivé d’aniline avec un aldéhyde et une alcène.
Introduction du groupe thiophène sulfonyle : Le groupe thiophène sulfonyle peut être introduit par une réaction de sulfonylation à l’aide de chlorure de thiophène-2-sulfonyle.
Chloration et fluoration : La chloration et la fluoration du cycle benzamide peuvent être réalisées à l’aide d’agents halogénants appropriés tels que le chlorure de thionyle et le fluor gazeux dans des conditions contrôlées.
Réactions de couplage : Le couplage final des intermédiaires synthétisés peut être réalisé à l’aide de réactions de couplage croisé catalysées par le palladium, telles que le couplage de Suzuki-Miyaura.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus afin de garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions réactionnelles et de la possibilité de mise à l’échelle.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des fragments thiophène et quinoléine.
Réduction : Des réactions de réduction peuvent être réalisées sur les groupes nitro s’ils sont présents dans les intermédiaires.
Substitution : Les groupes benzamide et sulfonyle peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactions de substitution nucléophile peuvent être réalisées à l’aide de réactifs tels que le méthylate de sodium ou le tert-butylate de potassium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du cycle thiophène peut conduire à des sulfoxydes ou des sulfones, tandis que la réduction des groupes nitro peut produire des amines.
Applications de la recherche scientifique
Le 2-chloro-6-fluoro-N-[1-(thiophène-2-sulfonyl)-1,2,3,4-tétrahydroquinoléin-6-yl]benzamide a plusieurs applications dans la recherche scientifique :
Chimie médicinale : La structure unique du composé en fait un candidat pour le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques dans l’organisme.
Science des matériaux : Ses groupes fonctionnels permettent le développement de nouveaux matériaux aux propriétés spécifiques, telles que la conductivité ou la fluorescence.
Études biologiques : Le composé peut être utilisé comme sonde pour étudier les voies biologiques et les interactions au niveau moléculaire.
Applications De Recherche Scientifique
2-chloro-6-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors in the body.
Material Science: Its functional groups allow for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mécanisme D'action
Le mécanisme d’action du 2-chloro-6-fluoro-N-[1-(thiophène-2-sulfonyl)-1,2,3,4-tétrahydroquinoléin-6-yl]benzamide implique son interaction avec des cibles moléculaires spécifiques. Les groupes sulfonyle et benzamide peuvent former des liaisons hydrogène avec les résidus d’acides aminés des protéines, tandis que les cycles quinoléine et thiophène peuvent participer à des interactions de type π-π. Ces interactions peuvent moduler l’activité des enzymes ou des récepteurs, conduisant aux effets biologiques du composé .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-chloro-4-fluoro-N-[1-(thiophène-2-sulfonyl)-1,2,3,4-tétrahydroquinoléin-6-yl]benzamide
- 2-chloro-6-fluoro-N-[1-(thiophène-2-sulfonyl)-1,2,3,4-tétrahydroquinoléin-4-yl]benzamide
Unicité
La combinaison unique des groupes chloro, fluoro, thiophène et quinoléine dans le 2-chloro-6-fluoro-N-[1-(thiophène-2-sulfonyl)-1,2,3,4-tétrahydroquinoléin-6-yl]benzamide lui confère des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour diverses applications, le distinguant d’autres composés similaires .
Propriétés
Formule moléculaire |
C20H16ClFN2O3S2 |
|---|---|
Poids moléculaire |
450.9 g/mol |
Nom IUPAC |
2-chloro-6-fluoro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
InChI |
InChI=1S/C20H16ClFN2O3S2/c21-15-5-1-6-16(22)19(15)20(25)23-14-8-9-17-13(12-14)4-2-10-24(17)29(26,27)18-7-3-11-28-18/h1,3,5-9,11-12H,2,4,10H2,(H,23,25) |
Clé InChI |
TXFQKXZOVWLEMU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F)N(C1)S(=O)(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2-chlorophenyl)-1-(4-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11261069.png)
![1-(3-ethylphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11261070.png)
![N-[3-({7-Chloro-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B11261077.png)
![N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11261086.png)
![1-(4-ethoxyphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11261089.png)
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11261092.png)

![2,4-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11261096.png)
![3-methyl-6-phenyl-N-(4-(trifluoromethyl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11261101.png)

![3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11261117.png)

